Fluprostenol lactone diol

Beschreibung

Eigenschaften

IUPAC Name |

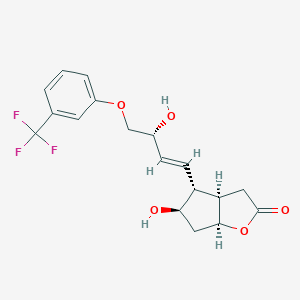

5-hydroxy-4-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSPYIAAWRUEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53872-60-9 |

Source

|

| Record name | (+)-(3aR,4R,5r,6aS)-Hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluprostenol Lactone Diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476) lactone diol is a key synthetic intermediate in the preparation of fluprostenol, a potent prostaglandin (B15479496) F2α (FP) receptor agonist, and its analogues like travoprost (B1681362). Prostaglandin analogues are a critical class of therapeutic agents, particularly in ophthalmology for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of fluprostenol lactone diol, intended to support research and development in medicinal chemistry and drug manufacturing.

Chemical Structure and Identification

This compound is a complex organic molecule with a fused ring system and multiple stereocenters. Its systematic name is (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[1].

The structural formula and key identifiers are provided below:

Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 53872-60-9[1] |

| Molecular Formula | C₁₈H₁₉F₃O₅[1] |

| SMILES | O=C1C[C@@H]2--INVALID-LINK--COC3=CC=CC(C(F)(F)F)=C3">C@@H--INVALID-LINK--C[C@@H]2O1[1] |

| InChI | InChI=1S/C18H19F3O5/c19-18(20,21)10-2-1-3-12(6-10)25-9-11(22)4-5-13-14-7-17(24)26-16(14)8-15(13)23/h1-6,11,13-16,22-23H,7-9H2/b5-4+/t11-,13-,14-,15-,16+/m1/s1[1] |

| InChIKey | XYSPYIAAWRUEML-AVMWIMHJSA-N[1] |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 2. This data is crucial for its handling, formulation, and quality control during the drug development process.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 372.3 g/mol [1] |

| Appearance | Not specified in provided results. |

| Melting Point | Not specified in provided results. |

| Solubility | DMF: 25 mg/mlDMF:PBS (pH 7.2) (1:10): 100 µg/mlDMSO: 17 mg/mlEthanol: 20 mg/ml[1] |

| UV Absorption Maxima | 222, 280 nm[1] |

| Storage Temperature | -20°C[1] |

| Stability | ≥ 2 years[1] |

Synthesis and Experimental Protocols

This compound is a key intermediate in the multi-step chemoenzymatic synthesis of fluprostenol. A representative synthetic workflow involves the transformation of a bicyclic ketone to the target diol.

Synthetic Pathway Overview

A unified strategy for the synthesis of several prostaglandins, including fluprostenol, has been developed. This approach often starts from a readily available bicyclic ketone. The synthesis of this compound (referred to as diol 10 in some literature) can be achieved from a precursor lactone (lactone 7a ) through a three-step sequence involving dechlorination, a Prins reaction, and deformylation[2].

Caption: Synthetic pathway to Fluprostenol highlighting the intermediate role of this compound.

Experimental Protocol for the Synthesis of this compound from Lactone 7a

The following is a representative experimental protocol based on published synthetic strategies[2].

Materials:

-

Lactone 7a

-

Zinc powder

-

Paraformaldehyde

-

Formic acid (HCOOH)

-

Sulfuric acid (H₂SO₄)

-

Methanol (MeOH)

-

Sodium methoxide (B1231860) (NaOMe)

-

Acetic acid (AcOH)

-

Appropriate solvents for extraction and purification

Procedure:

-

Dechlorination: A continuous flow dechlorination of lactone 7a is performed in a packed-bed reactor filled with zinc powder at 70°C to yield the dechlorinated intermediate.

-

Prins Reaction: The resulting intermediate is dissolved in a solution of formic acid and sulfuric acid containing pre-dissolved paraformaldehyde. This mixture is then passed through a reactor coil at 70°C to afford the crude Prins reaction product.

-

Deformylation: After neutralization and removal of inorganic salts, the crude product from the previous step is dissolved in methanol. This solution is combined with sodium methoxide and passed through a reactor coil to complete the deformylation. The reaction is then quenched with acetic acid to yield this compound (10 ).

-

Purification: The crude this compound is purified using standard techniques such as column chromatography to yield the final product.

Role in Signaling Pathways

This compound is a stable, crystalline intermediate and is not known to possess significant biological activity itself. Its primary importance lies in its role as a precursor to fluprostenol. Fluprostenol is a potent agonist of the prostaglandin F2α (FP) receptor.

The activation of the FP receptor by fluprostenol initiates a signaling cascade that leads to various physiological effects, including the reduction of intraocular pressure, which is the therapeutic basis for its use in glaucoma treatment.

Caption: Simplified signaling pathway of Fluprostenol upon binding to the FP receptor.

Conclusion

This compound is a crucial intermediate in the synthesis of the clinically important prostaglandin analogue, fluprostenol. A thorough understanding of its chemical properties, structure, and synthetic routes is essential for the efficient and scalable production of fluprostenol and related drugs. This guide provides a foundational resource for scientists and professionals engaged in the research and development of prostaglandin-based therapeutics. Further research into optimizing the synthetic protocols and exploring the potential for novel analogues remains an active area of investigation.

References

Part 1: Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile

An In-depth Technical Guide on the Synthesis Intermediate with CAS Number 53872-60-9

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of the intermediate compound associated with CAS number 53872-60-9. It is important to note that this CAS number has been assigned to two distinct chemical entities. This document will address the synthesis of both compounds to ensure comprehensive coverage.

The first part of this guide details the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile (B3034543) , a piperazine (B1678402) derivative. The second part discusses (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one , also known as Fluprostenol Lactone Diol, a key intermediate in the synthesis of prostaglandin (B15479496) analogs like Travoprost (B1681362).

The primary and most direct route for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile is the N-acetylation of its precursor, 4-(piperazin-1-yl)benzonitrile (B3024897).[1] This method is a common and well-established procedure for the acetylation of similar N-arylpiperazine derivatives.[1] The reaction involves treating 4-(piperazin-1-yl)benzonitrile with an acetylating agent, such as acetic anhydride (B1165640), in the presence of a suitable base.[1]

Data Presentation: Quantitative Data for N-acetylation

The following table summarizes the general quantitative parameters for the synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile. Specific conditions may require optimization depending on the scale and desired purity.

| Parameter | Description | Reference |

| Starting Material | 4-(piperazin-1-yl)benzonitrile | [1] |

| Acetylating Agent | Acetic anhydride | [1] |

| Base | Triethylamine (B128534) or Potassium carbonate | [1] |

| Solvent | Ethanol, Dichloromethane (B109758), or Tetrahydrofuran | [1] |

| Reaction Temperature | 0°C to room temperature | [1] |

| Reaction Time | 2-4 hours (monitored by TLC) | [1] |

Experimental Protocol: N-acetylation of 4-(piperazin-1-yl)benzonitrile

This protocol is based on established methodologies for the N-acetylation of analogous compounds.[1]

Materials:

-

4-(piperazin-1-yl)benzonitrile

-

Acetic anhydride

-

Triethylamine or Potassium carbonate

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 4-(piperazin-1-yl)benzonitrile in a suitable solvent such as ethanol.[1]

-

To this solution, add a base (e.g., triethylamine or potassium carbonate) and stir the mixture at room temperature.[1]

-

Cool the reaction mixture in an ice bath to 0°C.[1]

-

Slowly add acetic anhydride to the cooled and stirred mixture.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[1] The reaction progress should be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt like sodium sulfate, and filter.[1]

-

Remove the solvent under reduced pressure to yield the crude 4-(4-acetyl-1-piperazinyl)benzonitrile.[1]

Purification: Purification of the crude product is essential to remove unreacted starting materials and by-products.[1] Two common methods are recrystallization and column chromatography.[1]

-

Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).[1] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[1] Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

-

Column Chromatography: For higher purity, the crude product can be purified by silica (B1680970) gel column chromatography.[1] A suitable eluent system would be a gradient of ethyl acetate (B1210297) in hexanes or dichloromethane in methanol.[1]

Mandatory Visualization: Synthesis Pathway

Caption: Synthesis of 4-(4-acetyl-1-piperazinyl)benzonitrile.

Part 2: Synthesis of (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one (this compound)

This compound is a key intermediate in the multi-step synthesis of Travoprost, a prostaglandin F2α analog used to treat glaucoma and ocular hypertension.[2] Its synthesis is a complex process involving stereoselective reactions to construct the core lactone structure and append the side chains. The synthesis often starts from a chiral building block known as the Corey lactone.

General Synthetic Strategy

The synthesis of this compound is embedded within the broader total synthesis of Travoprost. A common approach involves the following key transformations:

-

Starting Material: A protected form of the Corey lactone, such as the p-phenylbenzoyl (PPB)-protected Corey lactone, is often used as the starting material.[3][4]

-

Side Chain Introduction: The lower side chain is constructed using a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate.[3][4]

-

Stereoselective Reduction: A subsequent stereoselective reduction of the resulting enone is performed to create the desired alcohol stereocenter on the side chain.

-

Further Transformations and Deprotection: The synthesis may involve further transformations and deprotection steps to yield the final intermediate, this compound.

Data Presentation: High-Level Synthesis Stages

The following table provides a high-level overview of the key stages in a representative synthesis of Travoprost, highlighting the formation of intermediates leading to this compound.

| Stage | Key Transformation | Precursor/Intermediate | Reagents (Examples) |

| 1. Oxidation | Oxidation of alcohol to aldehyde | PPB-Corey-lactone | Pfitzner-Moffatt conditions (e.g., DCC, DMSO) |

| 2. Olefination | Horner-Wadsworth-Emmons reaction | Aldehyde intermediate | Travoprost phosphonate, Base (e.g., KOH) |

| 3. Reduction | Stereoselective ketone reduction | Enone intermediate | Reducing agent (e.g., DIBAL-H), Chiral catalyst |

| 4. Deprotection | Removal of protecting groups | Protected diol intermediate | Base (e.g., K2CO3) in Methanol |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not provided due to the complexity and the proprietary nature of the full synthesis of Travoprost as detailed in the patent literature. Researchers should refer to patents on Travoprost synthesis for more detailed information (e.g., WO2013093528A1).[4]

Mandatory Visualization: High-Level Experimental Workflow

Caption: High-level workflow for Travoprost synthesis.

References

Stereochemistry of Fluprostenol Lactone Diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol, a potent synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the therapeutic landscape for glaucoma and ocular hypertension. Its efficacy is intrinsically linked to its precise three-dimensional structure. A critical intermediate in the stereocontrolled synthesis of Fluprostenol is Fluprostenol lactone diol. The precise stereochemical configuration of this intermediate is paramount, as it dictates the stereochemistry of the final active pharmaceutical ingredient and, consequently, its biological activity and safety profile. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, analytical characterization, and the biological significance of its stereoisomers.

Chemical Structure and Stereoisomers

This compound, systematically named (+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one, possesses multiple chiral centers, giving rise to a number of potential stereoisomers. The desired isomer for the synthesis of active Fluprostenol is the one with the specific configuration mentioned above. The control of stereochemistry during its synthesis is, therefore, a critical aspect of pharmaceutical manufacturing.

The core of this compound is a bicyclic lactone system, a common feature in many prostaglandin precursors, often referred to as a Corey lactone derivative. The stereocenters on this core and on the side chain must be meticulously controlled to ensure the formation of the biologically active enantiomer of Fluprostenol.

Stereoselective Synthesis

The synthesis of the enantiomerically pure this compound is a key challenge addressed through various stereoselective strategies. A common approach involves the use of chiral starting materials or the introduction of chirality through asymmetric reactions. Chemoenzymatic methods have proven to be particularly effective in achieving high stereoselectivity.

One notable strategy involves the Baeyer-Villiger oxidation of a prochiral bicyclic ketone, catalyzed by a Baeyer-Villiger monooxygenase (BVMO). This enzymatic oxidation can proceed with high enantioselectivity, yielding the desired chiral lactone intermediate. Subsequent stereoselective reduction of a ketone on the side chain, often employing a ketoreductase (KRED), further establishes the required stereochemistry.

Quantitative Data on Stereoselectivity in Synthesis

The following table summarizes key quantitative data reported in the stereoselective synthesis of precursors to this compound, highlighting the high degree of stereochemical control achievable with modern synthetic methods.

| Step | Reaction | Catalyst/Reagent | Stereochemical Outcome | Reference |

| 1 | Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase (BVMO) | 99% enantiomeric excess (ee) for the chiral lactone | [1] |

| 2 | Ketone Reduction | Ketoreductase (KRED) | 87:13 to 99:1 diastereomeric ratio (dr) | [1] |

Experimental Protocols

Representative Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Analysis

The enantiomeric and diastereomeric purity of this compound and its precursors is typically determined by chiral HPLC. Below is a representative protocol based on methods used for similar prostaglandin intermediates.

Objective: To separate and quantify the stereoisomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). For acidic compounds, 0.1% trifluoroacetic acid may be added. For basic compounds, 0.1% diethylamine (B46881) may be added.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

Procedure:

-

Prepare a standard solution of the this compound reference standard in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase to a similar concentration as the standard.

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and determine the retention times of the different stereoisomers.

-

Calculate the enantiomeric excess (ee) or diastereomeric ratio (dr) based on the peak areas of the separated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules like this compound. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, which can be used to deduce their relative spatial arrangement. The analysis of coupling constants (J-values) between adjacent protons can also provide information about their dihedral angles and thus the stereochemistry.

Key NMR Techniques:

-

1H NMR: Provides information on the chemical environment and connectivity of protons.

-

13C NMR: Provides information on the carbon skeleton.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information for stereochemical assignment.

X-ray Crystallography for Absolute Stereochemistry Determination

For crystalline compounds, single-crystal X-ray diffraction is the definitive method for determining the absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, providing unambiguous proof of its stereochemical configuration. This technique is often used to confirm the stereochemistry of key intermediates in a synthetic pathway.

Biological Significance and Mechanism of Action

Fluprostenol, the final product derived from this compound, exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The stereochemistry of Fluprostenol is critical for its high-affinity binding to the FP receptor.

Signaling Pathway of the FP Receptor

The activation of the FP receptor by an agonist like Fluprostenol initiates a downstream signaling cascade. The following diagram illustrates the key steps in this pathway.

Caption: FP Receptor Signaling Pathway.

The binding of Fluprostenol to the FP receptor leads to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and both Ca2+ and DAG activate protein kinase C (PKC). This cascade ultimately leads to downstream effects, including the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, resulting in cellular responses such as the remodeling of the extracellular matrix in the eye's uveoscleral pathway, which increases aqueous humor outflow and reduces intraocular pressure (IOP).

Experimental Workflow for Stereochemical Control

The following diagram outlines a typical workflow for ensuring the stereochemical integrity of this compound during its synthesis and quality control.

Caption: Stereochemical Control Workflow.

Conclusion

The stereochemistry of this compound is a critical determinant of the efficacy and safety of the final Fluprostenol drug product. Through the application of advanced stereoselective synthetic methods, particularly chemoenzymatic approaches, it is possible to produce this key intermediate with a high degree of stereochemical purity. Rigorous analytical characterization using techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography is essential for ensuring the quality and consistency of the final active pharmaceutical ingredient. A thorough understanding of the stereochemical aspects of this compound and its synthesis is indispensable for researchers and professionals involved in the development and manufacturing of this important ophthalmic medication.

References

Fluprostenol Lactone Diol: A Technical Guide to Solubility and Stability

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for fluprostenol (B1673476) lactone diol, an intermediate in the synthesis of the potent prostaglandin (B15479496) F2α analog, fluprostenol. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information for handling and characterizing this compound.

Core Data Summary

Quantitative data regarding the solubility and stability of fluprostenol lactone diol is crucial for its effective use in research and synthesis. The following sections present this information in a clear and accessible format.

Solubility Data

This compound exhibits solubility in a range of common laboratory solvents. The following table summarizes the known solubility data.[1]

| Solvent | Concentration |

| Dimethylformamide (DMF) | 25 mg/mL |

| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:10) | 100 µg/mL |

| Dimethyl Sulfoxide (DMSO) | 17 mg/mL |

| Ethanol | 20 mg/mL |

Stability Data

Proper storage is essential to maintain the integrity of this compound. The available stability data indicates that the compound is stable for an extended period under appropriate conditions.

| Storage Condition | Stability |

| -20°C | ≥ 2 years[1] |

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility and stability of this compound are not publicly available, this section outlines standard methodologies widely used in the pharmaceutical industry for such assessments.

General Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., DMF, DMSO, Ethanol, or aqueous buffers) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature (typically 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

General Stability Assessment Protocol (Long-Term and Accelerated)

Stability studies are conducted to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

-

Sample Preparation: A batch of this compound is stored in its intended container closure system.

-

Storage Conditions: Samples are stored under long-term (e.g., -20°C) and accelerated (e.g., 40°C / 75% relative humidity) conditions as per ICH guidelines.

-

Testing Intervals: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Analysis: At each time point, the samples are analyzed for purity, degradation products, and other relevant physical and chemical properties using validated analytical methods like HPLC.

Signaling Pathways and Experimental Workflows

To visualize the context of this compound as an intermediate and the general processes for its characterization, the following diagrams are provided.

Prostaglandin F2α (FP) Receptor Signaling Pathway

Fluprostenol, the final product synthesized from this compound, is a potent agonist of the Prostaglandin F2α (FP) receptor.[2] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade.

Caption: FP Receptor Signaling Cascade.

General Experimental Workflow for Solubility Assessment

The logical flow for determining the solubility of a compound is depicted below.

Caption: Solubility Determination Workflow.

References

An In-depth Technical Guide to the Mechanism of Action of Fluprostenol and its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a potent synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) that exhibits high selectivity and affinity for the prostaglandin F2α receptor (FP receptor).[1][2][3] As a member of the prostaglandin family, Fluprostenol is involved in a wide array of physiological processes and has significant therapeutic applications, particularly in veterinary medicine for the synchronization of estrus and in ophthalmology for the treatment of glaucoma.[4][5][6][7] This technical guide provides a comprehensive overview of the molecular mechanism of action of Fluprostenol and its precursors, detailing the signaling pathways, receptor interactions, and downstream cellular effects. The information presented herein is intended to support further research and drug development efforts centered on this important compound.

Chemical Structure and Precursors

Fluprostenol is structurally characterized as a 16-m-trifluoromethylphenoxy tetranor Prostaglandin F2α.[3] Its precursors are primarily prodrug forms designed to enhance bioavailability and targeted delivery. The most common precursor is Fluprostenol isopropyl ester , also known as travoprost (B1681362).[8][9] Following administration, esterases in tissues like the cornea hydrolyze the isopropyl ester to release the active compound, Fluprostenol.[10] The synthesis of Fluprostenol itself involves a multi-step chemical process, often utilizing key intermediates like the Corey lactone.[11][12][13]

Mechanism of Action: FP Receptor Activation and Downstream Signaling

The biological effects of Fluprostenol are mediated through its specific interaction with the FP receptor, a G protein-coupled receptor (GPCR).[1][2][14] The binding of Fluprostenol to the FP receptor initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway.[2]

Signaling Pathway Diagram

The key steps in the signaling cascade are as follows:

-

Receptor Binding: Fluprostenol binds to the FP receptor on the cell surface.

-

G Protein Activation: This binding event induces a conformational change in the FP receptor, leading to the activation of the associated heterotrimeric G protein of the Gq class.[2]

-

Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C-β (PLC-β).[1][2]

-

Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][15]

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[1][2][16] This results in a rapid increase in the intracellular calcium concentration ([Ca²⁺]i).

-

Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[1]

-

Cellular Response: The rise in intracellular calcium and the activation of PKC lead to various downstream physiological effects, such as smooth muscle contraction in the uterus and trabecular meshwork, and luteolysis.[7][17][18]

Quantitative Data

The affinity and potency of Fluprostenol and its precursors have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity and Functional Potency of Fluprostenol

| Compound | Receptor | Cell Type | Assay Type | Value | Reference |

| (+)-Fluprostenol | Human FP | - | Binding Affinity (Ki) | 49.9 nM | |

| (+)-Fluprostenol | Human FP | HEK293 | Phosphoinositide Turnover (EC50) | 2.4 nM | |

| Fluprostenol | Human FP | - | Binding Inhibition (IC50) | 3.5 nM | [3] |

| Fluprostenol | Rat FP | - | Binding Inhibition (IC50) | 7.5 nM | [3] |

| Fluprostenol | Human Myometrial Cells | Cultured | PLC Activation (EC50) | 4.1 nM | [1] |

| Fluprostenol | Human Myometrial Cells | Cultured | [Ca²⁺]i Mobilization (EC50) | 262 nM | [1] |

| Travoprost acid ((+)-Fluprostenol) | Human FP | - | Binding Affinity (Ki) | 35 nM | [19] |

| Travoprost acid ((+)-Fluprostenol) | Human Ciliary Muscle | Cultured | Phosphoinositide Turnover (EC50) | 1.4 nM | [19] |

| Travoprost acid ((+)-Fluprostenol) | Human Trabecular Meshwork | Cultured | Phosphoinositide Turnover (EC50) | 3.6 nM | [19] |

| Travoprost acid ((+)-Fluprostenol) | Rat A7r5 cells | Cultured | [Ca²⁺]i Mobilization (EC50) | 17.5-37 nM | [20] |

| Travoprost acid ((+)-Fluprostenol) | Mouse 3T3 cells | Cultured | [Ca²⁺]i Mobilization (EC50) | 17.5-37 nM | [20] |

| Fluprostenol isopropyl ester | Human Ocular FP | HEK293 | Phosphoinositide Turnover (EC50) | 40.2 nM | [8] |

Experimental Protocols

The elucidation of Fluprostenol's mechanism of action has been made possible through a variety of in vitro experimental techniques. Detailed methodologies for key experiments are provided below.

Phosphoinositide Turnover Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides, as an indicator of FP receptor activation.[21]

Methodology:

-

Cell Culture and Labeling:

-

Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.[1]

-

Stimulate the cells with varying concentrations of Fluprostenol or its analogues for a defined period (e.g., 30-60 minutes).[1]

-

-

Extraction and Quantification:

-

Terminate the reaction by adding a solution such as cold trichloroacetic acid.

-

Separate the total [³H]-inositol phosphates from free [³H]-inositol using anion-exchange chromatography.[21]

-

Quantify the amount of [³H]-IPs using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the concentration-response curve and determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration ([Ca²⁺]i) following FP receptor activation.[20][22]

Methodology:

-

Cell Preparation:

-

Culture cells expressing the FP receptor on glass coverslips or in microplates.

-

-

Dye Loading:

-

Measurement:

-

Place the coverslip or microplate in a fluorometer or on the stage of a fluorescence microscope equipped for ratiometric imaging or fluorescence intensity measurement.

-

Establish a baseline fluorescence reading.

-

Add Fluprostenol or its analogues to the cells and continuously record the changes in fluorescence intensity over time. For Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring the ratio of the emitted fluorescence.

-

-

Data Analysis:

-

Convert the fluorescence ratio or intensity changes into intracellular calcium concentrations.

-

Plot the peak change in [Ca²⁺]i against the agonist concentration to generate a concentration-response curve and determine the EC50 value.

-

Conclusion

Fluprostenol exerts its physiological effects as a selective agonist of the FP receptor. Its mechanism of action is centered on the activation of the Gq/PLC/IP3 signaling pathway, culminating in an increase in intracellular calcium. This well-defined mechanism underscores its therapeutic efficacy in various clinical applications. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to further explore the therapeutic potential of Fluprostenol and to design novel prostaglandin analogues with improved pharmacological profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fluprostenol activates phospholipase C and Ca2+ mobilization in human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Prostaglandin analogues in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on ocular inflammation and development of a prostaglandin analogue for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin analogue - Wikipedia [en.wikipedia.org]

- 7. Fluprostenol in mares: clinical trials for the treatment of infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. US8901319B2 - Process for the preparation of F-series prostaglandins - Google Patents [patents.google.com]

- 10. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 11. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 15. Kinetic analysis of receptor-activated phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Real-time intracellular Ca2+ mobilization by travoprost acid, bimatoprost, unoprostone, and other analogs via endogenous mouse, rat, and cloned human FP prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluprostenol, a synthetic analogue of prostaglandin (B15479496) F2α, is a potent luteolytic agent used in veterinary medicine. Its synthesis, often following a convergent strategy, relies on key chiral intermediates to construct the complex molecule. One such critical intermediate is Fluprostenol Lactone Diol. The purity of this intermediate is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the potential impurities related to this compound, delving into their origins from the synthetic pathway and potential degradation. It also outlines experimental protocols for their identification and quantification and presents hypothetical data to illustrate impurity profiles.

Introduction to Fluprostenol and the Role of this compound

Fluprostenol is a prostaglandin F2α analogue characterized by a trifluoromethylphenoxy group in its ω-chain. This structural modification enhances its metabolic stability and potency. The synthesis of Fluprostenol, like many prostaglandins, often employs the Corey lactone strategy, which involves the stereocontrolled construction of the cyclopentane (B165970) core followed by the sequential addition of the α- and ω-chains.

This compound emerges as a key intermediate in this synthetic route. It contains the core cyclopentane ring with the necessary stereochemistry and the precursor to the ω-chain. The purity of this intermediate directly impacts the impurity profile of the final Fluprostenol API. Understanding the potential impurities associated with this compound is therefore crucial for process optimization and quality control.

Origin of this compound Related Impurities

Impurities related to this compound can be broadly categorized into two main classes:

-

Process-Related Impurities: These are substances that are formed during the synthesis of the intermediate itself. They can be byproducts of the main reaction, products of side reactions, unreacted starting materials, or reagents.

-

Degradation Products: These impurities arise from the decomposition of this compound under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

Process-Related Impurities from Synthesis

The synthesis of prostaglandin intermediates like this compound is a multi-step process. The Corey synthesis, a common approach, involves several key reactions where impurities can be introduced.[1][2]

-

Epimers and Diastereomers: The stereochemistry of the hydroxyl groups on the cyclopentane ring and the side chain is critical for the biological activity of Fluprostenol. Incomplete stereocontrol during the reduction of ketone precursors or other stereoselective steps can lead to the formation of epimers at various chiral centers. For instance, the reduction of a ketone precursor to the C-9 hydroxyl group can yield the undesired α-epimer. Similarly, the stereocenter at C-11 and within the side chain are also susceptible to epimerization.[3]

-

Isomers of the Double Bond: The ω-chain of Fluprostenol contains a trans double bond. Incomplete stereoselectivity in the Wittig or Horner-Wadsworth-Emmons reaction used to introduce this chain can result in the formation of the corresponding cis-isomer.

-

Byproducts from Side Reactions:

-

Elimination Products: Dehydration of the secondary hydroxyl groups on the cyclopentane ring can lead to the formation of unsaturated impurities.

-

Incomplete Reactions: Unreacted starting materials or intermediates from previous steps can be carried forward as impurities.

-

Over-oxidation or Reduction: If oxidizing or reducing agents are used, unintended reactions at other functional groups can occur.

-

The following diagram illustrates the general synthetic pathway leading to a Corey lactone intermediate and highlights potential points of impurity formation.

Degradation Products

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4][5] The functional groups present in this compound (a lactone, two secondary hydroxyl groups, an ether linkage, and a carbon-carbon double bond) are susceptible to degradation under various stress conditions.

-

Hydrolytic Degradation:

-

Acidic Conditions: Under acidic conditions, the lactone ring is susceptible to hydrolysis, leading to the formation of the corresponding hydroxy carboxylic acid. The ether linkage in the side chain could also be cleaved under harsh acidic conditions.[6][7]

-

Alkaline Conditions: In alkaline conditions, the lactone will readily hydrolyze to the carboxylate salt.[6]

-

-

Oxidative Degradation: The secondary hydroxyl groups can be oxidized to ketones. The double bond in the side chain is also susceptible to oxidation, potentially forming epoxides or leading to cleavage of the chain.

-

Thermal Degradation: Elevated temperatures can promote dehydration reactions, leading to the formation of unsaturated impurities.

-

Photolytic Degradation: Exposure to UV or visible light can lead to the formation of various degradation products, often through radical-mediated pathways.

Quantitative Data Presentation

Due to the proprietary nature of drug manufacturing processes, specific quantitative data on impurities in this compound is not publicly available. The following tables present illustrative data that a researcher might expect to generate during process development and stability studies.

Table 1: Hypothetical Process-Related Impurities in a Batch of this compound

| Impurity Name | Structure/Type | Retention Time (min) | Specification Limit (%) | Result (%) | Origin |

| 9α-Epimer | Diastereomer | 12.8 | ≤ 0.20 | 0.15 | Incomplete stereocontrol in reduction |

| 11-Epimer | Diastereomer | 13.5 | ≤ 0.15 | 0.08 | Epimerization during synthesis |

| Z-Isomer | Geometric Isomer | 14.9 | ≤ 0.30 | 0.22 | Incomplete stereoselectivity in olefination |

| Dehydro-impurity | Elimination Product | 11.2 | ≤ 0.10 | 0.05 | Dehydration side reaction |

| Starting Material X | Process Impurity | 8.5 | ≤ 0.10 | Not Detected | Incomplete reaction |

Table 2: Hypothetical Degradation of this compound under Forced Degradation Conditions

| Stress Condition | Duration | Major Degradant(s) | Degradation (%) |

| 0.1 M HCl, 60°C | 24 h | Hydrolyzed lactone | 15.2 |

| 0.1 M NaOH, RT | 8 h | Hydrolyzed lactone (salt) | 25.8 |

| 10% H₂O₂, RT | 24 h | Oxidized products (ketones) | 8.5 |

| 80°C Dry Heat | 48 h | Dehydration products | 5.1 |

| UV Light (254 nm) | 24 h | Various photolytic degradants | 12.3 |

Experimental Protocols

The following are detailed, albeit generalized, experimental protocols for the analysis of this compound and its related impurities. These would need to be optimized and validated for specific laboratory conditions.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound and its non-volatile impurities.

-

Chromatographic System:

-

Instrument: A gradient-capable HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 30% B

-

31-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh about 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a stock solution.

-

Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

-

-

Procedure:

-

Inject the sample solution into the chromatograph.

-

Identify the peaks based on their retention times relative to a reference standard of this compound.

-

Quantify impurities using the area percentage method, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

-

Identification of Unknown Impurities by LC-Mass Spectrometry (LC-MS)

This protocol is for the structural elucidation of unknown impurities detected by HPLC.

-

LC System: Same as described in section 4.1.

-

Mass Spectrometer:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and Negative ESI modes should be evaluated.

-

Scan Range: m/z 100-1000.

-

MS/MS Analysis: Perform data-dependent acquisition to obtain fragmentation spectra of the detected impurity peaks.

-

-

Procedure:

-

Inject the sample solution into the LC-MS system.

-

Obtain the accurate mass of the molecular ion for each impurity.

-

Use the accurate mass to propose possible elemental compositions.

-

Analyze the MS/MS fragmentation patterns to elucidate the structure of the impurity. Fragmentation of the lactone ring often involves losses of CO and H₂O.[8]

-

Forced Degradation Study Protocol

-

Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Keep at room temperature for 8 hours.

-

Oxidation: Add an equal volume of 20% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) in a photostability chamber for 24 hours.

-

-

Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples by the validated HPLC method (section 4.1) to determine the extent of degradation and the profile of degradation products.

-

Use LC-MS (section 4.2) to identify the major degradation products.

-

Visualization of Workflows and Pathways

The following diagrams, created using Graphviz, illustrate key concepts discussed in this guide.

Logical Relationship of Impurity Formation

Experimental Workflow for Impurity Analysis

Conclusion

The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring drug quality and patient safety. For Fluprostenol synthesis, a thorough understanding of the potential impurities associated with the key intermediate, this compound, is essential. This guide has outlined the likely origins of these impurities, stemming from both the synthetic process and potential degradation pathways. By implementing robust analytical methods, such as the HPLC and LC-MS protocols described, and conducting comprehensive forced degradation studies, researchers and drug development professionals can effectively identify, quantify, and control these impurities, ultimately leading to a safer and more effective final drug product. The provided frameworks for data presentation and workflow visualization serve as valuable tools for organizing and communicating these critical findings.

References

- 1. pnas.org [pnas.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A synthesis of prostaglandins. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 4. biomedres.us [biomedres.us]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Chemoenzymatic Synthesis of Prostaglandin Analogs: Application Notes and Protocols for Fluprostenol Production Utilizing Fluprostenol Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of prostaglandin (B15479496) analogs, with a specific focus on the production of Fluprostenol. The synthesis leverages the key intermediate, Fluprostenol lactone diol, and employs enzymatic transformations to achieve high stereoselectivity. This document is intended to guide researchers in the development and optimization of synthetic routes to valuable prostaglandin-based active pharmaceutical ingredients.

Introduction

Prostaglandins (B1171923) and their analogs are a class of lipid compounds with a wide range of physiological effects, making them valuable therapeutic agents for conditions such as glaucoma, pulmonary hypertension, and for veterinary applications in reproductive management.[1] The synthesis of these complex molecules often presents significant challenges in controlling stereochemistry. Chemoenzymatic approaches, which combine the precision of biocatalysis with the versatility of traditional organic chemistry, offer an elegant solution to these challenges.[2]

This document outlines a unified strategy for the synthesis of several prostaglandins, including Fluprostenol, guided by biocatalytic retrosynthesis.[3] The key transformations involve a Baeyer–Villiger monooxygenase (BVMO) catalyzed stereoselective oxidation and a ketoreductase (KRED) catalyzed diastereoselective reduction to install the critical stereocenters of the prostaglandin core and the ω-side-chain, respectively.[3] this compound is a crucial intermediate in this synthetic pathway.[3][4][5]

Synthetic Strategy Overview

The chemoenzymatic synthesis of Fluprostenol commences with a readily available bicyclic ketone, which undergoes a series of chemical and enzymatic transformations to yield the target molecule. The overall workflow is depicted below.

Quantitative Data Summary

The following tables summarize the quantitative data for the key enzymatic and chemical steps in the synthesis of Fluprostenol and related analogs as reported in the literature.[2][3]

Table 1: BVMO-Catalyzed Stereoselective Oxidation

| Substrate | Biocatalyst | Co-solvent | Isolated Yield (%) | Enantiomeric Excess (ee, %) |

| Bicyclic Ketone (6a) | CHMORhodo1 | MME | 38 | >99 |

| Bicyclic Ketone (6b) | CHMORhodo1 | - | 30 | >99 |

| Bicyclic Ketone (6c) | CHMORhodo1 | - | 34 | 91 |

Table 2: KRED-Catalyzed Diastereoselective Reduction of Enone Intermediates

| Enone Substrate | Biocatalyst | Co-solvent | Conversion (%) | Diastereomeric Ratio (dr) |

| Enone (12a) | ChKRED20 | DMSO (20%) | >99 | 99:1 |

| Enone (12b) | ChKRED20 | DMSO (20%) | >99 | 99:1 |

| Enone (12d for Fluprostenol) | ChKRED20 | DMSO (20%) | >99 | 87:13 |

Table 3: Overall Yields for Prostaglandin Analogs

| Prostaglandin Analog | Number of Steps | Overall Yield (%) |

| Cloprostenol | 11 | 8.4 |

| Bimatoprost | 11 | 3.8 |

| PGF2α | 11 | 6.3 |

| Fluprostenol | 11 | 5.1 |

| Travoprost | 12 | 3.5 |

Experimental Protocols

The following are detailed protocols for the key chemoenzymatic steps in the synthesis of Fluprostenol.

Protocol 1: BVMO-Catalyzed Stereoselective Oxidation of Bicyclic Ketone

This protocol describes the stereoselective oxidation of a bicyclic ketone precursor to the corresponding chiral lactone using a Baeyer-Villiger monooxygenase.

Materials:

-

Bicyclic ketone (e.g., 6a)

-

Cell-free extract of CHMORhodo1

-

Glucose dehydrogenase (GDH)

-

NADP+

-

FAD

-

Glucose

-

Sodium phosphate (B84403) buffer (NaPi buffer, 50 mM, pH 7.0)

-

Methyl tert-butyl ether (MTBE) or 2-methoxy-2-methylpropane (MME) (optional co-solvent)

-

Ethyl acetate (B1210297)

-

Saturated NaCl solution

-

Anhydrous Na2SO4

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Prepare a reaction mixture (1 mL scale for screening) containing:

-

Bicyclic ketone (10 mM)

-

Glucose (60 mM)

-

NADP+ (0.2 mM)

-

FAD (0.05 mM)

-

Cell-free extract of CHMORhodo1 (e.g., 0.79 mL of 20% w/v) in NaPi buffer

-

Cell-free extract of GDH (e.g., 0.016 mL of 15% w/v) in NaPi buffer

-

Co-solvent (e.g., 0.1 mL MME), if necessary.

-

-

Incubate the reaction mixture at 25 °C with shaking (200 rpm) for 90 minutes.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 1 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na2SO4.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure chiral lactone.

Protocol 2: KRED-Catalyzed Diastereoselective Reduction of the Enone Intermediate

This protocol details the diastereoselective reduction of the enone intermediate to the corresponding alcohol, establishing the stereochemistry of the ω-side-chain.

Materials:

-

Enone intermediate (e.g., 12d for Fluprostenol synthesis)

-

Ketoreductase (e.g., ChKRED20)

-

Glucose dehydrogenase (GDH)

-

NADP+

-

Glucose

-

Potassium phosphate buffer (KPi buffer, 100 mM, pH 7.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Saturated NaCl solution

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

Prepare a reaction mixture (1 mL scale for screening) containing:

-

Enone substrate (10 mM)

-

Glucose (60 mM)

-

NADP+ (0.2 mM)

-

ChKRED20 (1 mg/mL)

-

Cell-free extract of GDH (e.g., 0.1 mL of 15% w/v)

-

DMSO (20% v/v) in KPi buffer.

-

-

Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 17 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, extract the mixture with ethyl acetate (3 x 1 mL).

-

Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous Na2SO4.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired protected prostaglandin analog.

Protocol 3: Purification of Prostaglandin Analogs

Prostaglandin analogs can be purified using standard chromatographic techniques. Reverse-phase HPLC is a powerful method for obtaining high-purity products.[6]

Materials:

-

Crude prostaglandin analog

-

HPLC-grade water

-

HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

-

Reverse-phase preparative HPLC column (e.g., C18)

Procedure:

-

Dissolve the crude prostaglandin analog in a suitable solvent system.

-

Filter the solution to remove any particulate matter.

-

Set up the reverse-phase preparative HPLC system with a suitable mobile phase gradient (e.g., a water/acetonitrile gradient).

-

Inject the sample onto the column.

-

Monitor the elution of the product using a UV detector.

-

Collect the fractions containing the pure prostaglandin analog.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Prostaglandin Analog Signaling Pathway

Fluprostenol is an analog of prostaglandin F2α (PGF2α) and exerts its biological effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[7] The activation of the FP receptor initiates a downstream signaling cascade, as illustrated below.

Upon binding of Fluprostenol, the FP receptor activates the Gq alpha subunit of the heterotrimeric G protein.[8] Activated Gq in turn stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[8] Both DAG and elevated intracellular Ca2+ levels activate protein kinase C (PKC), which then phosphorylates downstream target proteins, culminating in a cellular response.[8]

Conclusion

The chemoenzymatic synthesis of prostaglandin analogs like Fluprostenol represents a powerful and efficient strategy for the production of these valuable pharmaceuticals. The use of biocatalysts such as Baeyer-Villiger monooxygenases and ketoreductases allows for the precise control of stereochemistry, which is often a major hurdle in purely chemical syntheses. The protocols and data presented in these application notes provide a solid foundation for researchers to implement and adapt these methods for their specific drug development needs. A thorough understanding of the underlying signaling pathways of these analogs is also crucial for their therapeutic application and for the design of new and improved prostaglandin-based drugs.

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2011095990A3 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]

- 3. caming.com [caming.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. WO2011095990A2 - Process for the purification of prostaglandins and analogues thereof - Google Patents [patents.google.com]

- 7. Extraction and chromatographic procedures for purification of prostaglandins, thromboxanes, prostacyclin, and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Fluprostenol from Corey Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical conversion of Corey lactone to Fluprostenol, a potent prostaglandin (B15479496) F2α analogue. The synthesis involves a four-stage process encompassing the oxidation of Corey lactone, introduction of the ω-side chain via a Horner-Wadsworth-Emmons reaction, reduction of the lactone to a lactol, and installation of the α-side chain through a Wittig reaction, followed by final deprotection. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Prostaglandin F2α analogues, such as Fluprostenol, are of significant therapeutic interest, particularly in ophthalmology for the treatment of glaucoma. The stereocontrolled synthesis of these complex molecules is a key challenge in medicinal chemistry. The Corey lactone is a widely utilized chiral building block that provides the necessary stereochemistry for the cyclopentane (B165970) core of prostaglandins.[1] This protocol outlines a reliable synthetic route to Fluprostenol starting from a protected Corey lactone derivative.

Overall Synthetic Scheme

The conversion of Corey lactone to Fluprostenol can be summarized in the following key transformations:

Caption: Overall workflow for the synthesis of Fluprostenol from Corey lactone.

Experimental Protocols

Stage 1: Oxidation of Protected Corey Lactone to Corey Aldehyde

This initial step involves the selective oxidation of the primary alcohol of the Corey lactone to an aldehyde. A common and effective method is the Swern oxidation or a similar mild oxidation protocol using reagents like pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane. For this protocol, we will detail the Swern oxidation. The hydroxyl group at C-11 is typically protected, for instance, as a p-phenylbenzoyl (PPB) or a silyl (B83357) ether (e.g., TBS) group, to prevent its oxidation.

Protocol: Swern Oxidation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C.

-

Activator Addition: Slowly add dimethyl sulfoxide (B87167) (DMSO) (2.2 eq.) to the solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of the protected Corey lactone (1.0 eq.) in DCM to the reaction mixture dropwise over 20 minutes, ensuring the temperature does not exceed -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 45 minutes.

-

Quenching: Add triethylamine (B128534) (5.0 eq.) to the flask and allow the reaction to warm to room temperature over 30 minutes.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Corey aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Stage 2: Horner-Wadsworth-Emmons Reaction for ω-Side Chain Installation

The second stage attaches the characteristic ω-side chain of Fluprostenol to the Corey aldehyde via a Horner-Wadsworth-Emmons reaction. This reaction typically yields the thermodynamically favored (E)-alkene with high stereoselectivity.[2][3] A key reagent is the phosphonate (B1237965) ester bearing the 3-(trifluoromethyl)phenoxy moiety.[4]

Protocol: Horner-Wadsworth-Emmons Olefination

-

Ylide Generation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) and cool to 0 °C.

-

Phosphonate Addition: Slowly add a solution of dimethyl (2-oxo-3-(3-(trifluoromethyl)phenoxy)propyl)phosphonate (1.2 eq.) in anhydrous THF to the NaH suspension.[4]

-

Stirring: Remove the ice bath and stir the mixture at room temperature for 1 hour, during which the formation of a white precipitate may be observed.[4]

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the Corey aldehyde (1.0 eq.) in anhydrous THF.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 90 minutes or until TLC analysis indicates completion of the reaction.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4] Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting enone intermediate by flash column chromatography.

Stage 3: Reduction of the Lactone and Enone

This stage involves two critical reductions: the stereoselective reduction of the newly formed ketone on the ω-side chain to a hydroxyl group and the reduction of the lactone to a lactol (a cyclic hemiacetal). The ketone is typically reduced first, followed by the lactone reduction using diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction to the diol.[5][6][7]

Protocol: Stereoselective Ketone Reduction and Lactone to Lactol Conversion

-

Ketone Reduction:

-

Dissolve the enone intermediate (1.0 eq.) in an appropriate solvent (e.g., THF, methanol).

-

Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

-

Add a stereoselective reducing agent such as L-selectride or a chiral borane (B79455) reagent (e.g., (-)-DIP-Chloride) to achieve the desired 15(S)-hydroxyl configuration.

-

Stir until the reaction is complete as monitored by TLC.

-

Quench the reaction carefully with a suitable reagent (e.g., hydrogen peroxide for borane reagents) and perform an appropriate aqueous work-up.

-

Purify the resulting alcohol intermediate.

-

-

Lactone to Lactol Reduction:

-

Dissolve the lactone intermediate with the newly formed hydroxyl group (1.0 eq.) in anhydrous dichloromethane or toluene (B28343) and cool to -78 °C under a nitrogen atmosphere.[7]

-

Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.15 eq.) dropwise, maintaining the temperature at -78 °C.[4]

-

Stir the reaction at this temperature for 30-60 minutes.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol. The lactol is often used in the next step without extensive purification.

-

Stage 4: Wittig Reaction for α-Side Chain Installation and Deprotection

The final carbon framework of Fluprostenol is constructed by a Wittig reaction between the lactol and an appropriate phosphorus ylide. This reaction forms the cis-double bond of the α-side chain.[8] The synthesis is completed by the removal of any protecting groups.

Protocol: Wittig Olefination and Deprotection

-

Ylide Preparation:

-

In a flame-dried flask under nitrogen, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C and add potassium tert-butoxide (2.0 eq.) portion-wise.

-

Stir the resulting orange-red solution at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

Cool the ylide solution to -20 °C.

-

Add a solution of the crude lactol (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 4-6 hours or until completion.

-

Quench the reaction with water and acidify to pH 4-5 with a citric acid solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Deprotection:

-

Dissolve the protected Fluprostenol in a suitable solvent (e.g., THF).

-

If silyl protecting groups are used, add a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) and stir at room temperature.[9][10][11] If ester protecting groups (e.g., p-phenylbenzoyl) are present, they can be removed by hydrolysis with a base like potassium carbonate in methanol.

-

Monitor the reaction by TLC.

-

Once complete, perform an aqueous work-up and purify the final product, Fluprostenol, by column chromatography.

-

Quantitative Data Summary

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Oxidation | Protected Corey Lactone | Oxalyl Chloride, DMSO, Triethylamine | DCM | -78 to RT | 1.5-2 | ~90-95 |

| 2. HWE Reaction | Corey Aldehyde | NaH, Phosphonate Ester | THF | 0 to RT | 1.5 | ~85-90 |

| 3. Reduction | Enone Intermediate | L-Selectride / (-)-DIP-Chloride | THF/MeOH | -78 to -40 | 1-2 | ~80-90 |

| 3. Reduction | Lactone Intermediate | DIBAL-H | DCM/Toluene | -78 | 0.5-1 | ~90 |

| 4. Wittig Reaction | Lactol Intermediate | (Ph)3P(CH2)4COOK | THF | -20 to RT | 4-6 | ~60-70 |

| 4. Deprotection | Protected Fluprostenol | TBAF or K2CO3/MeOH | THF | RT | 2-4 | ~85-95 |

Yields are approximate and may vary depending on the specific protecting groups used and reaction scale.

Visualized Workflow and Mechanisms

Horner-Wadsworth-Emmons Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Lactone Reduction to Lactol

Caption: DIBAL-H mediated reduction of a lactone to a lactol.

References

- 1. researchgate.net [researchgate.net]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. WO2010097672A1 - Process for the preparation of prostaglandin derivatives - Google Patents [patents.google.com]

- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. benchchem.com [benchchem.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Application Notes and Protocols for the Analytical Characterization of Fluprostenol Lactone Diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Fluprostenol lactone diol, a key intermediate in the synthesis of prostaglandin (B15479496) analogues like Fluprostenol and Travoprost.[1][2] The purity and structural integrity of this intermediate are critical for the quality and safety of the final active pharmaceutical ingredient (API).[3][4] The following protocols and data are designed to guide researchers in establishing robust analytical control strategies.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of this compound and for separating it from related impurities. Chiral HPLC is essential for resolving its enantiomers.

Application Note: Purity Determination by RP-HPLC

An RP-HPLC method with UV detection is suitable for routine purity analysis and impurity profiling. A C18 column is effective for separating this compound from its precursors and degradation products. The selection of the mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, is critical for achieving optimal separation.

Experimental Protocol: RP-HPLC Purity Method

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Acetic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

-

Start with a suitable ratio of A:B (e.g., 60:40) and gradually increase the percentage of B to elute more hydrophobic impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 222 nm and 280 nm.[2]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Application Note: Enantiomeric Separation by Chiral HPLC

The biological activity of prostaglandins (B1171923) is often stereospecific. Therefore, it is crucial to control the enantiomeric purity of intermediates like this compound. Chiral stationary phases, such as those based on derivatized cellulose (B213188), are effective for separating the enantiomers of prostaglandin precursors.[5]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: Chiral stationary phase (e.g., Chiralcel OD-RH).[6]

-

Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM sodium dihydrogenphosphate, pH 3.0) in a ratio that provides the best resolution (e.g., 33:67 v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm or 274 nm.[6]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration.

Quantitative Data Summary: HPLC

| Parameter | RP-HPLC (Purity) | Chiral HPLC (Enantiomeric Purity) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralcel OD-RH |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid (Gradient) | Acetonitrile/20mM NaH2PO4 pH 3.0 (33:67 v/v)[6] |

| Flow Rate | 1.0 mL/min | 1.0 mL/min[6] |

| Temperature | 30°C | 25°C[7] |

| Detection | UV at 222 nm, 280 nm[2] | UV at 210 nm, 274 nm[6] |

Mass Spectrometry (MS) for Identification and Structural Elucidation